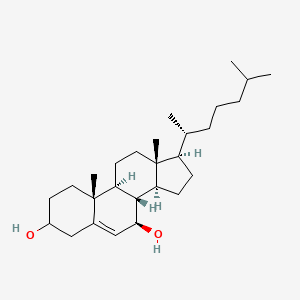
7 beta-Hydroxy Cholesterol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7 beta-Hydroxy Cholesterol is an oxysterol, a derivative of cholesterol formed through the oxidation process. It is a significant compound in the study of cholesterol metabolism and has been linked to various biological processes and diseases. This compound is often found in increased quantities in the body fluids and diseased organs of patients with age-related diseases such as cardiovascular diseases and Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7 beta-Hydroxy Cholesterol can be synthesized from cholesterol through enzymatic or non-enzymatic oxidation. The enzymatic pathway involves cholesterol 7 alpha-hydroxylase (CYP7A1), which catalyzes the hydroxylation of cholesterol at the 7th position . Non-enzymatic oxidation can occur through exposure to reactive oxygen species (ROS), leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of biotechnological processes, where microbial or enzymatic systems are employed to convert cholesterol into this compound. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 7 beta-Hydroxy Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or through enzymatic oxidation using cholesterol oxidase.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the hydroxyl group with other functional groups using appropriate reagents.
Major Products Formed: The major products formed from these reactions include 7-ketocholesterol and other oxidized derivatives of cholesterol .
Wissenschaftliche Forschungsanwendungen
7 beta-Hydroxy Cholesterol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules.
Wirkmechanismus
7 beta-Hydroxy Cholesterol exerts its effects through various molecular pathways. It is known to induce apoptosis in cells by activating caspases and causing DNA fragmentation . The compound also interacts with nuclear receptors and G protein-coupled receptors, influencing cholesterol homeostasis and cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
7-Ketocholesterol: Another oxidized derivative of cholesterol, often formed alongside 7 beta-Hydroxy Cholesterol through similar oxidative processes.
7 alpha-Hydroxycholesterol: A precursor in bile acid synthesis, differing from this compound in the position of the hydroxyl group.
7-Dehydrocholesterol: A precursor to vitamin D3, structurally similar but functionally distinct from this compound.
Uniqueness: this compound is unique due to its specific role in inducing apoptosis and its potential as a biomarker for oxidative stress. Its formation through both enzymatic and non-enzymatic pathways also distinguishes it from other cholesterol derivatives .
Eigenschaften
Molekularformel |
C27H46O2 |
|---|---|
Molekulargewicht |
402.7 g/mol |
IUPAC-Name |
(7R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18-,20?,21-,22+,23+,24+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
OYXZMSRRJOYLLO-ISPKDCJXSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C=C4[C@@]3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



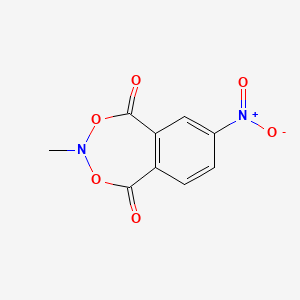

![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)



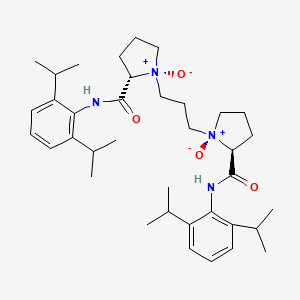
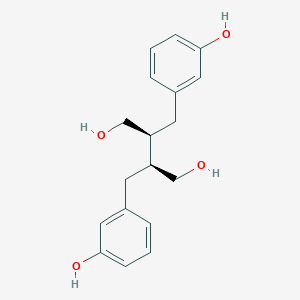
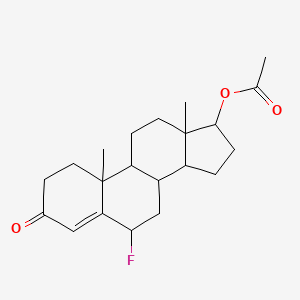
![5-[(2S,3S,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B13403305.png)
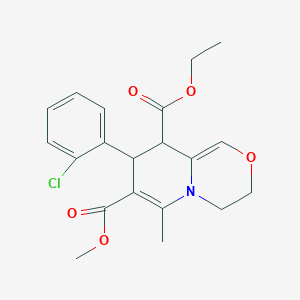
![[(2R,6S,7S,8S,10R,13S,14R,15S,16S,18S)-13-acetyloxy-8,16-dihydroxy-18-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-7,19,20,20-tetramethyl-4-[[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]methyl]-3,5,11-trioxapentacyclo[14.3.1.02,6.07,14.010,13]icos-1(19)-en-15-yl] benzoate](/img/structure/B13403317.png)
